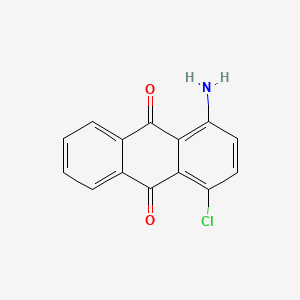

1-amino-4-chloroanthracene-9,10-dione

Description

Significance of Anthraquinone (B42736) Scaffolds in Modern Organic Chemistry

The anthraquinone framework, a derivative of anthracene (B1667546), is a foundational structure in modern organic chemistry, recognized for its diverse applications. cardiff.ac.uk Historically significant as dyes, anthraquinone derivatives have evolved into crucial components in various advanced materials and chemical systems. nih.gov Their broad utility is driven by their remarkable physical and biological properties. cardiff.ac.uk In the realm of materials science, anthraquinone (AQ) and its derivatives are highly promising for applications in organic electronics. rsc.orgrsc.org They are particularly studied for their potential use as cathode materials in metal-ion batteries. rsc.orgresearchgate.net The coordination chemistry of anthraquinones is another area of intense research, with applications in self-assembled systems, coordination polymers, and metal-organic frameworks. cardiff.ac.uk Furthermore, the electronic and redox properties of these compounds make them suitable for use in chemosensing and biological imaging. cardiff.ac.uk

Overview of Substituted Anthraquinones: Focus on Amino and Halogenated Derivatives

The versatility of the anthraquinone scaffold is greatly enhanced by the introduction of various functional groups, with amino and halogenated derivatives being of particular interest. The position and nature of these substituents can significantly alter the chemical and physical properties of the parent molecule. mdpi.com For instance, the introduction of electron-donating groups, such as amino (-NH2) groups, can cause a bathochromic shift (a shift to longer wavelengths) in the compound's absorption spectrum, thereby influencing its color. mdpi.com

Amino-substituted anthracene-9,10-dione derivatives are among the most important classes of potential anticancer agents. nih.gov The synthesis of various aminoacyl-anthraquinone derivatives is an active area of research to understand their cytotoxic activity. nih.gov The placement of the amino group is critical; for example, a 1-aminoanthraquinone (B167232) is a distinct chromophore from other amino-substituted isomers. google.com The synthesis of new amino-anthracene-9,10-dione derivatives is also being explored for their potential as neuroprotective and antidepressant agents. researchgate.netimpactfactor.org

Halogenated anthraquinones are also significant, often serving as precursors in the synthesis of more complex derivatives. For example, 1-amino-4-bromo-9,10-anthraquinones can undergo nucleophilic substitution to create a variety of 4-substituted 1-amino-9,10-anthraquinones. nih.gov The compound at the center of this review, 1-amino-4-chloroanthracene-9,10-dione, combines both an amino and a chloro substituent, making it a valuable intermediate and a subject of study in its own right.

Research Gaps and Objectives for 1-amino-4-chloroanthracene-9,10-dione Studies

While the broader class of amino and halogenated anthraquinones has been studied, specific research focused on 1-amino-4-chloroanthracene-9,10-dione appears to be less extensive. Much of the available information centers on its basic chemical properties and its role as a chemical intermediate. nih.govchemscene.comcymitquimica.com

A significant research gap exists in the comprehensive evaluation of its biological activities. While related amino-anthraquinones have been investigated as potential anticancer and neuroprotective agents, the specific efficacy of the 1-amino-4-chloro derivative remains an area for future exploration. nih.govimpactfactor.org

Furthermore, its potential in materials science is underexplored. Given that anthraquinone derivatives are being investigated for organic electronics and battery applications, a key research objective would be to characterize the electrochemical properties of 1-amino-4-chloroanthracene-9,10-dione. rsc.orgrsc.orgresearchgate.net Such studies could determine its suitability for these advanced applications.

Another avenue for future research is the expansion of its synthetic utility. Investigating its reactivity in various coupling reactions could lead to the development of novel functional dyes, sensors, or other advanced materials. A systematic exploration of its coordination chemistry with different metal ions could also unveil new materials with interesting electronic and magnetic properties. cardiff.ac.uk

Chemical and Physical Properties of 1-amino-4-chloroanthracene-9,10-dione

| Property | Value | Source |

| IUPAC Name | 1-amino-4-chloroanthracene-9,10-dione | nih.gov |

| Molecular Formula | C14H8ClNO2 | nih.gov |

| Molecular Weight | 257.67 g/mol | nih.gov |

| CAS Number | 2872-47-1 | nih.gov |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| InChI | InChI=1S/C14H8ClNO2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,16H2 | nih.gov |

| InChIKey | AWACQBFBMROGQC-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)N | nih.gov |

Structure

3D Structure

Properties

CAS No. |

2872-47-1 |

|---|---|

Molecular Formula |

C14H8ClNO2 |

Molecular Weight |

257.67 g/mol |

IUPAC Name |

1-amino-4-chloroanthracene-9,10-dione |

InChI |

InChI=1S/C14H8ClNO2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,16H2 |

InChI Key |

AWACQBFBMROGQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)N |

Other CAS No. |

2872-47-1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Amino 4 Chloroanthracene 9,10 Dione

Retrosynthetic Analysis of 1-amino-4-chloroanthracene-9,10-dione

A retrosynthetic analysis of 1-amino-4-chloroanthracene-9,10-dione reveals several viable synthetic pathways. The primary disconnections involve the carbon-nitrogen and carbon-chlorine bonds on the anthraquinone (B42736) framework. This leads to three main strategic approaches:

Chlorination of an amino-substituted precursor: This pathway begins with the readily available 1-aminoanthracene-9,10-dione. A regioselective chlorination at the 4-position would yield the target molecule. This is a common strategy as the amino group is an activating, ortho-para directing group, facilitating electrophilic substitution at the desired position.

Amination of a chloro-substituted precursor: This approach starts with a chlorinated anthraquinone, such as 1-chloroanthracene-9,10-dione or 1,4-dichloroanthracene-9,10-dione. Subsequent nucleophilic aromatic substitution with an amino group source, like ammonia (B1221849) or an amine, can introduce the amino functionality. In the case of 1,4-dichloroanthracene-9,10-dione, selective mono-amination is a critical step. google.com

Construction of the anthraquinone ring system: A more fundamental approach involves building the substituted anthraquinone skeleton from simpler aromatic precursors that already contain the required chloro and amino (or nitro as a precursor) functionalities. This can be achieved through reactions like the Friedel-Crafts acylation followed by cyclization.

These retrosynthetic pathways guide the selection of appropriate starting materials and reaction sequences for the synthesis of 1-amino-4-chloroanthracene-9,10-dione.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 1-amino-4-chloroanthracene-9,10-dione is highly dependent on the efficient preparation and functionalization of key precursors.

Synthesis of Anthracene-9,10-dione Precursors

The core structure, anthracene-9,10-dione (also known as anthraquinone), can be synthesized through several established methods.

Friedel-Crafts Acylation: A prevalent industrial method involves the Friedel-Crafts reaction between phthalic anhydride (B1165640) and benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). beilstein-journals.org The initial product, 2-benzoylbenzoic acid, undergoes acid-catalyzed cyclization at elevated temperatures to form anthracene-9,10-dione. beilstein-journals.org

Diels-Alder Reaction: An alternative route to construct the anthraquinone framework is through a Diels-Alder reaction. digitellinc.comblogspot.com This [4+2] cycloaddition typically involves the reaction of a 1,4-naphthalenedione with a suitable diene, followed by an oxidation step to yield the fully aromatic anthraquinone system. digitellinc.comblogspot.com This method is particularly useful for accessing highly substituted and functionalized anthraquinone derivatives. digitellinc.com

Introduction of Amino Functionality

The introduction of an amino group onto the anthraquinone ring is a crucial step and can be accomplished through various reactions.

Nucleophilic Aromatic Substitution: A common method involves the reaction of a haloanthraquinone, such as 1-chloroanthraquinone (B52148), with ammonia or an amine in a process known as ammonolysis. google.com These reactions are often carried out at high temperatures and pressures and may be catalyzed by copper salts to improve reaction rates and yields. google.com For instance, reacting 1,5-dichloroanthraquinone (B31372) with a 25% ammonia solution at 200-220°C yields a mixture of 1-amino-5-chloroanthraquinone (B91124) and 1,5-diaminoanthraquinone. google.com Similarly, 1,4-ditosylanthraquinone can be reacted with amines to produce mono- or di-substituted aminoanthraquinones. google.com

Reduction of Nitroanthraquinones: Another key strategy is the reduction of a nitro group to an amino group. 1-Nitroanthraquinone (B1630840) can be reduced to 1-aminoanthraquinone (B167232) using various reducing agents. However, direct nitration of anthraquinone often leads to a mixture of isomers, which necessitates separation. google.com

Direct Amination: In some cases, direct amination of the anthraquinone core is possible. For example, anthraquinone can react with amines in the presence of rhodium(I) complexes to selectively yield 1-alkylaminoanthraquinones. rsc.org Additionally, 1,4-dihydroxyanthraquinone can be directly aminated with butylamine (B146782) using iodobenzene (B50100) diacetate as a catalyst. benthamopenarchives.com

The following table summarizes various amination reactions on anthraquinone precursors.

| Precursor | Reagents and Conditions | Product(s) | Reference |

|---|---|---|---|

| 1,5-Dichloroanthraquinone | 25% NH₃ solution, water, 200°C, 6 hours | Mixture of 1-amino-5-chloroanthraquinone and 1,5-diaminoanthraquinone | google.com |

| 1-Chloroanthraquinone carboxylic acid | Aqueous NH₃, NaOH, 138-140°C, ~30 hours | 1-Aminoanthraquinone carboxylic acid | google.com |

| Anthraquinone-1-sulfonic acid | Ammonia | 1-Aminoanthraquinone | google.comgoogleapis.com |

| 1-Nitroanthraquinone | Reduction (e.g., hydrogenation) | 1-Aminoanthraquinone | google.com |

| 1,4-Dihydroxyanthraquinone | Butylamine, Iodobenzene diacetate | 2-(Butylamino)-1,4-dihydroxyanthraquinone | benthamopenarchives.com |

Introduction of Chloro Functionality

The regioselective introduction of a chlorine atom is a critical step in the synthesis of the target compound.

From Sulfonic Acids: A well-established method for synthesizing 1-chloroanthraquinone involves the reaction of potassium anthraquinone-α-sulfonate with sodium chlorate (B79027) in the presence of hydrochloric acid. orgsyn.org

From Nitroanthraquinones: 1-Chloroanthraquinone can also be prepared from 1-nitroanthraquinone. nih.govgoogle.com One method involves reacting 1-nitroanthraquinone with tetrachlorophenylphosphine at 160-180°C. google.com Another approach is the direct chlorination of 1-nitroanthraquinone with chlorine gas in the presence of a flux and a composite initiator. google.com

From Carboxylic Acids: Decarboxylation of 4-chloroanthraquinone-1-carboxylic acid in dimethylformamide with a copper(I) oxide catalyst provides 1-chloroanthraquinone in high yield. prepchem.com

The table below outlines several methods for the synthesis of chloroanthraquinone precursors.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Potassium anthraquinone-α-sulfonate | Sodium chlorate, concentrated HCl, water, reflux | α-Chloroanthraquinone | 97-98% | orgsyn.org |

| 4-Chloroanthraquinone-1-carboxylic acid | Dimethylformamide, copper(I) oxide, 150°C, 4 hours | 1-Chloroanthraquinone | 83.4% | prepchem.com |

| 1-Nitroanthraquinone | Tetrachlorophenylphosphine, 160-180°C, 4-6 hours | 1-Chloroanthraquinone | Not specified | google.com |

| 1-Nitroanthraquinone | Cl₂, flux, composite initiator, 150-170°C | 1-Chloroanthraquinone (crude) | ~90% content | google.com |

Direct Synthesis Routes to 1-amino-4-chloroanthracene-9,10-dione

Direct synthesis routes aim to introduce the chloro and amino functionalities onto the anthraquinone core in a more streamlined fashion.

Electrophilic Aromatic Substitution Approaches

A key direct route to 1-amino-4-chloroanthracene-9,10-dione is the electrophilic chlorination of 1-aminoanthracene-9,10-dione. The amino group at the C-1 position is an activating group and directs incoming electrophiles to the ortho and para positions (C-2 and C-4). Due to steric hindrance from the peri-carbonyl group at C-9, substitution at the C-4 position is generally favored.

The reaction mechanism for electrophilic chlorination of an aromatic ring typically involves the generation of a highly electrophilic chlorine species. docbrown.infomasterorganicchemistry.com This is often achieved by using a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the Cl-Cl bond in molecular chlorine (Cl₂), making one of the chlorine atoms more electrophilic. docbrown.infowikipedia.org The aromatic ring then attacks this electrophilic chlorine, forming a resonance-stabilized carbocation intermediate (an arenium ion). masterorganicchemistry.com Subsequent loss of a proton from the site of attack restores the aromaticity of the ring and yields the chlorinated product. masterorganicchemistry.com While specific conditions for the direct chlorination of 1-aminoanthraquinone to yield the 4-chloro derivative are proprietary in many industrial processes, the underlying principle of electrophilic aromatic substitution is the guiding factor.

Nucleophilic Aromatic Substitution Strategies

The synthesis of aminoanthraquinones frequently employs nucleophilic aromatic substitution, a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. In the context of producing derivatives structurally similar to 1-amino-4-chloroanthracene-9,10-dione, the substitution of a halogen atom is a key strategy.

A common precursor for these syntheses is bromaminic acid (1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid). nih.gov The bromine atom in bromaminic acid can be substituted by various (aryl)alkylamino groups through nucleophilic substitution to yield a range of 4-substituted 1-amino-9,10-anthraquinones. nih.gov This reaction is foundational for creating numerous dyes and biologically active molecules. nih.gov For instance, reacting bromaminic acid with primary aliphatic amines, such as 2-aminoethanol, in an aqueous medium can produce the desired substituted product. nih.gov However, these reactions can sometimes be complicated by the competing attack of hydroxy nucleophiles, leading to the formation of 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid as a side product. nih.gov

Similarly, aminoanthraquinone derivatives can be synthesized from 1,4-dihydroxyanthraquinone (quinizarin). nih.govmdpi.com Treatment of quinizarin (B34044) and its derivatives with butylamine in the presence of a catalyst like iodobenzene diacetate leads to the formation of various aminoanthraquinone compounds. nih.gov The mechanism suggests that for some starting materials, such as 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, the acetate (B1210297) groups are first reduced to re-form the 1,4-dihydroxyanthraquinone intermediate, which then undergoes amination. mdpi.com

The general procedure for the nucleophilic substitution of bromine in bromaminic acid involves dissolving the acid in hot water, followed by the addition of the desired amine, sodium hydrogen carbonate, and catalytic amounts of copper(II) sulfate (B86663) and iron(II) sulfate. nih.gov The reaction mixture is heated, and its progress is monitored by thin-layer chromatography until the starting material disappears. nih.gov

Metal-Catalyzed Coupling Reactions for Functionalization

Metal catalysts play a crucial role in enhancing the efficiency and selectivity of functionalizing the anthraquinone core. Copper and iron catalysts are frequently employed in these synthetic transformations.

Copper catalysis is a well-established method for amination reactions in anthraquinone synthesis. For example, the synthesis of 1-aminoanthraquinone-carboxylic acid from 1-chloroanthraquinone-carboxylic acid can be achieved by reacting it with aqueous ammonia in the presence of a copper catalyst. google.com Similarly, the synthesis of 4-substituted 1-aminoanthraquinones from bromaminic acid is often catalyzed by a mixture of copper(II) and iron(II) salts. nih.gov This approach was found to be highly efficient for the reaction with 2-aminoethanol, yielding the target product in 96% yield. nih.gov The use of a copper oxide catalyst, with sodium ascorbate (B8700270) as a reducing agent, has also been reported for coupling reactions involving amidines and alkynes to form different heterocyclic structures. beilstein-journals.org

Iron-catalyzed reactions have also emerged as a powerful tool for C-H functionalization. A visible-light-promoted, iron-catalyzed oxidative coupling of sulfoximines to naphthoquinones demonstrates good reactivity and high regioselectivity. researchgate.net This method provides an efficient route to (naphtho)quinone-sulfoximine hybrids and has been successfully applied to natural products. researchgate.net Although this example is on a naphthoquinone, the principle of metal-catalyzed C-H functionalization is applicable to the broader class of quinones, including anthraquinones.

These metal-catalyzed reactions often offer milder reaction conditions and greater functional group tolerance compared to traditional methods. beilstein-journals.org

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as temperature, catalyst, and reagent stoichiometry is critical for maximizing product yield and purity in the synthesis of anthraquinone derivatives.

In the synthesis of aminoanthraquinones from 1,4-dimethoxyanthracene-9,10-dione, temperature plays a significant role in product distribution. mdpi.com Reaction with butylamine at room temperature predominantly yields the monosubstituted product, 2-(butylamino)-3-(butyliminio)-1,4-dimethoxyanthracene-9,10-dione, along with a disubstituted product. mdpi.com However, increasing the temperature to 80 °C favors the formation of a mixture of 1-(butylamino)-4-methoxyanthacene-9,10-dione and 1,4-(dibutylamino)anthracene-9,10-dione, with the disubstituted product being major. mdpi.com This indicates that higher temperatures promote greater nucleophilic substitution. mdpi.com

For the amination of 1-chloroanthraquinone-carboxylic acid, the reaction with aqueous ammonia in the presence of sodium hydroxide (B78521) at 138-140°C for about 30 hours resulted in a 98% conversion and a 76% isolated yield of 1-aminoanthraquinone-carboxylic acid. google.com

In continuous-flow synthesis of 1-aminoanthraquinone via ammonolysis of 1-nitroanthraquinone, optimization using a Box-Behnken design identified the best conditions to be a molar ratio of ammonia to 1-nitroanthraquinone of 4.5, a reaction temperature of 213°C, and a residence time of 4.3 minutes, achieving an approximate 88% yield. mdpi.com

The following table summarizes the impact of reaction conditions on the synthesis of various aminoanthraquinone derivatives.

| Starting Material | Reagents/Catalyst | Temperature (°C) | Product(s) | Yield (%) | Reference |

| 1,4-Dimethoxyanthracene-9,10-dione | Butylamine/PhI(OAc)₂ | Room Temp | 2-(Butylamino)-3-(butyliminio)-1,4-dimethoxyanthracene-9,10-dione & 2,3-Di(butylamino)anthracene-1,4-dione | 59 (combined) | mdpi.com |

| 1,4-Dimethoxyanthracene-9,10-dione | Butylamine/PhI(OAc)₂ | 80 | 1-(Butylamino)-4-methoxyanthacene-9,10-dione & 1,4-(Dibutylamino)anthracene-9,10-dione | 83 (combined) | mdpi.com |

| 9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl diacetate | Butylamine/PhI(OAc)₂ | Room Temp | 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione | 83 | mdpi.com |

| Bromaminic acid | 2-Aminoethanol/CuSO₄/FeSO₄ | 90 | 1-Amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 96 | nih.gov |

| 1-Nitroanthraquinone | Aqueous Ammonia | 213 | 1-Aminoanthraquinone | ~88 | mdpi.com |

Green Chemistry Principles in 1-amino-4-chloroanthracene-9,10-dione Synthesis (e.g., Deep Eutectic Solvents)

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of anthraquinones. nih.gov

One green approach involves the use of water as a solvent and a less hazardous reducing agent. A method for the synthesis of 1-aminoanthraquinone involves the reduction of 1-nitroanthraquinone using sodium hydrosulfide (B80085) (NaHS) in water under mild conditions. journalajacr.com This protocol is described as clean, operationally simple, and suitable for industrial application. journalajacr.com

Deep eutectic solvents (DESs) represent an emerging green platform for the synthesis of functional materials. rsc.org These solvents are characterized by low vapor pressure, tunability, and environmental friendliness, and they can dissolve a wide range of chemicals. rsc.org In synthesis, DESs can function as solvents, templates, and even functionalization agents. rsc.org While specific applications of DESs for the synthesis of 1-amino-4-chloroanthracene-9,10-dione are not detailed in the provided search results, their potential as a green alternative to traditional volatile organic solvents in related syntheses is significant. rsc.org The use of DESs aligns with the goals of green chemistry by potentially reducing pollution and increasing the efficiency of chemical processes. rsc.org

Another green strategy is the use of renewable feedstocks. For example, cashew nut shell liquid (CNSL), a renewable resource, has been used to synthesize derivatives with potential biological activity, showcasing a move towards more sustainable starting materials in chemical synthesis. nih.gov

Advanced Spectroscopic and Spectroelectrochemical Characterization of 1 Amino 4 Chloroanthracene 9,10 Dione

Elucidation of Electronic Transitions and Excited States via UV-Vis Absorption and Fluorescence Spectroscopy

The electronic absorption spectrum of 1-amino-4-chloroanthracene-9,10-dione, like other amino-substituted anthraquinones, is characterized by a notable intramolecular charge transfer (ICT) band in the visible region of the spectrum. This transition occurs from the lone pair of electrons on the amino group to the π-system of the anthraquinone (B42736) core. The position and intensity of this band are sensitive to the solvent polarity, a phenomenon known as solvatochromism.

Studies on similar compounds, such as 1-aminoanthraquinone (B167232), reveal that the absorption spectrum is influenced by the nature of the substituent. The presence of the electron-donating amino group and the electron-withdrawing chloro group in 1-amino-4-chloroanthracene-9,10-dione would be expected to modulate the energy of the ICT transition.

Fluorescence spectroscopy provides further insights into the excited state dynamics. Upon excitation, the molecule can relax through radiative (fluorescence) or non-radiative pathways. The fluorescence quantum yield and lifetime are key parameters that describe the efficiency of the radiative decay process. For many aminoanthraquinones, the fluorescence is often weak due to efficient intersystem crossing to triplet states or other non-radiative decay channels.

Vibrational Analysis and Molecular Conformations using FT-IR and Raman Spectroscopy

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing a fingerprint of its structure and bonding. In 1-amino-4-chloroanthracene-9,10-dione, characteristic vibrational bands can be assigned to specific functional groups.

Key expected vibrational frequencies include:

N-H stretching vibrations of the amino group, typically appearing in the region of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding.

C=O stretching vibrations of the quinone carbonyl groups, usually observed between 1630 and 1680 cm⁻¹. The presence of two carbonyl groups can sometimes lead to symmetric and asymmetric stretching modes.

C-N stretching vibrations , which are generally found in the 1250-1350 cm⁻¹ range.

C-Cl stretching vibrations , which are typically observed in the lower frequency region of the spectrum, around 600-800 cm⁻¹.

Aromatic C=C stretching vibrations from the anthracene (B1667546) core, appearing in the 1400-1600 cm⁻¹ region.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the infrared spectrum. A combined analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes and a deeper understanding of the molecular structure.

Electronic Structure and Molecular Orbitals Probing by X-ray Photoelectron Spectroscopy (XPS)

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For 1-amino-4-chloroanthracene-9,10-dione, XPS can provide valuable information about the core-level binding energies of the constituent atoms (C, H, N, O, Cl). The chemical shifts in these binding energies can reveal details about the local chemical environment of each atom. For instance, the C 1s spectrum would be expected to show distinct peaks for the carbon atoms in the aromatic rings, those bonded to the amino and chloro groups, and the carbonyl carbons. Similarly, the N 1s and Cl 2p spectra would provide direct information on the chemical state of the nitrogen and chlorine atoms, respectively.

Analysis of the valence band region of the XPS spectrum can also offer insights into the molecular orbital structure of the compound.

Electrochemical Behavior and Redox Potentials using Cyclic Voltammetry and Square Wave Voltammetry

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are electrochemical techniques used

Computational and Theoretical Investigations of 1 Amino 4 Chloroanthracene 9,10 Dione

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations offer a powerful lens through which to view the molecular world, providing detailed information about geometric parameters and electronic properties. For 1-amino-4-chloroanthracene-9,10-dione and its analogs, methods such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and ab initio calculations are routinely employed.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone for predicting the ground-state properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.net For anthraquinone (B42736) derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine the optimized molecular geometry. mdpi.com These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

Studies on related chlorinated ethanoanthracenes have shown that DFT calculations can accurately predict molecular structures that agree well with experimental data from X-ray crystallography. mdpi.com For 1-amino-4-chloroanthracene-9,10-dione, DFT would be used to understand the planarity of the anthraquinone core and the orientation of the amino and chloro substituents. The presence of the electron-donating amino group and the electron-withdrawing chloro group on the same aromatic ring creates an intramolecular charge transfer character, which is well-described by DFT. These calculations also provide insights into the distribution of electron density and the molecular electrostatic potential, highlighting the electron-rich and electron-poor regions of the molecule.

Table 1: Representative Calculated Ground State Properties for Substituted Anthraquinones Note: This table presents typical data obtained from DFT calculations for analogous compounds, as specific values for 1-amino-4-chloroanthracene-9,10-dione are not readily available in published literature.

| Parameter | Typical Calculated Value | Methodology |

|---|---|---|

| C=O Bond Length | ~1.23 Å | B3LYP/6-31G(d) |

| C-N Bond Length | ~1.36 Å | B3LYP/6-31G(d) |

| C-Cl Bond Length | ~1.75 Å | B3LYP/6-31G(d) |

| Dipole Moment | 3-5 Debye | B3LYP/6-311++G(d,p) |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the color and photophysical properties of 1-amino-4-chloroanthracene-9,10-dione, researchers turn to Time-Dependent Density Functional Theory (TD-DFT). TD-DFT is a widely used method for calculating the electronic excited states of molecules, providing information on vertical excitation energies, oscillator strengths, and the nature of electronic transitions. researchgate.net This data is directly comparable to experimental UV-Visible absorption spectra.

For anthraquinone dyes, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and explain the origin of the visible color. whiterose.ac.uk The calculations typically show that the lowest energy electronic transition, which is responsible for the color, is a π → π* transition with significant intramolecular charge transfer (ICT) character, moving electron density from the electron-donating amino group to the electron-accepting quinone core. researchgate.net The accuracy of TD-DFT can be sufficient for solution-phase spectroscopy, often achieving a mean accuracy of around 0.3 eV for vertical excitation energies. researchgate.net

Ab Initio Methods for Electronic Correlation

While DFT is highly popular, ab initio methods, which are based on first principles without empirical parameterization, are also employed for higher accuracy or for benchmarking purposes. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory account for electron correlation to different extents.

For instance, theoretical calculations at the Restricted Hartree-Fock (RHF) level with the 6-31G** basis set have been used to study related 1,4-bis(amino)anthracene-9,10-diones. nih.govpsu.edu While HF itself often provides only a qualitative picture, post-HF methods like MP2 or CCSD(T) can deliver highly accurate electronic energies and properties, though at a much greater computational expense. These methods are valuable for validating the results obtained from more computationally efficient DFT functionals, ensuring the reliability of the theoretical predictions.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

In 1-amino-4-chloroanthracene-9,10-dione, the HOMO is expected to be localized primarily on the electron-rich part of the molecule, specifically the amino group and the attached aromatic ring. Conversely, the LUMO is typically centered on the electron-deficient quinone moiety. jcesr.orgresearchgate.net This spatial separation of the frontier orbitals is a hallmark of ICT compounds.

The energies of the HOMO and LUMO and the size of the gap are significantly influenced by the substituents. The amino group raises the HOMO energy, while the chloro and carbonyl groups lower the LUMO energy. The net effect is a relatively small HOMO-LUMO gap, which explains why the molecule absorbs light in the visible region of the spectrum. DFT calculations are the primary tool for quantifying these orbital energies and visualizing their spatial distribution. researchgate.netresearchgate.net

Table 2: Typical Frontier Orbital Data for Amino-Substituted Anthraquinones from DFT Note: This table shows representative data for analogous compounds. The specific values for 1-amino-4-chloroanthracene-9,10-dione would depend on the exact computational level of theory and solvent model used.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 | Electron-donating ability |

| LUMO Energy | -3.0 to -3.5 | Electron-accepting ability researchgate.net |

| HOMO-LUMO Gap | 2.0 to 2.5 | Electronic excitation energy, chemical reactivity |

Reactivity and Selectivity Predictions using Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a powerful model for predicting the reactivity and selectivity of chemical reactions. wikipedia.orgucsb.edu The theory posits that chemical reactions are governed by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). wikipedia.org

For 1-amino-4-chloroanthracene-9,10-dione, the distribution of the HOMO and LUMO can predict its reactive sites.

Nucleophilic Attack : A nucleophile will preferentially attack atoms where the LUMO has the largest electron density. In this molecule, these sites are the carbonyl carbons and the carbon atoms of the quinone ring.

Electrophilic Attack : An electrophile will target atoms where the HOMO is most prominent. The nitrogen of the amino group and the ortho and para positions of that aromatic ring are likely sites for electrophilic substitution, although steric hindrance can play a role.

By analyzing the energies and spatial distributions of these frontier orbitals, chemists can rationalize and predict the outcomes of various reactions without needing to compute the full reaction pathway, making FMO theory an invaluable tool for synthetic design. ucsb.edu

Solvent Effects on Electronic and Spectroscopic Properties (e.g., PCM, COSMO Models)

The properties of 1-amino-4-chloroanthracene-9,10-dione, particularly its electronic absorption spectrum, can be significantly influenced by its environment, such as the solvent in which it is dissolved. Computational models are used to simulate these solvent effects to allow for a more direct comparison between theoretical and experimental results.

The most common approaches are implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution.

For molecules with significant charge transfer character, changing the solvent polarity can stabilize the ground and excited states to different extents. materialsciencejournal.org This differential stabilization leads to shifts in the absorption and emission wavelengths, a phenomenon known as solvatochromism. For example, an increase in solvent polarity often leads to a red shift (bathochromic shift) in the absorption maximum for ICT transitions. materialsciencejournal.org Including these solvent models in DFT and TD-DFT calculations is crucial for accurately predicting the spectroscopic properties of dyes like 1-amino-4-chloroanthracene-9,10-dione in solution. materialsciencejournal.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time, providing detailed insights into conformational changes and non-covalent intermolecular interactions. While specific MD simulation studies exclusively focused on 1-amino-4-chloroanthracene-9,10-dione are not extensively documented in public literature, a substantial body of research on analogous anthraquinone derivatives provides a robust framework for understanding its likely dynamic behavior. tandfonline.comresearchgate.netnih.govnih.gov

MD simulations on anthraquinone derivatives are frequently employed to elucidate their interaction mechanisms with biological macromolecules, particularly DNA. tandfonline.comnih.govnih.govnih.gov These studies are crucial because the biological activity of many anthraquinones is linked to their ability to bind to and interact with DNA. nih.gov The simulations typically model the ligand (the anthraquinone derivative) approaching and binding to a DNA helix in a solvated environment, allowing researchers to observe the preferred binding modes, conformational adjustments of both the ligand and the DNA, and the specific interactions that stabilize the complex.

The conformational analysis derived from these simulations indicates that while the core anthraquinone structure is rigid, the exocyclic amino group has rotational freedom. However, upon binding to a target like DNA, its conformation can become fixed to optimize interactions, such as hydrogen bonding. tandfonline.com For 1-amino-4-chloroanthracene-9,10-dione, MD simulations would be expected to show the planar dione (B5365651) system intercalating with DNA, with the amino and chloro substituents influencing its orientation and electronic interactions within the intercalation pocket. Molecular docking studies on similar aminoanthraquinone derivatives have identified key DNA residues like DG10 and DC11 as primary interaction sites through intermolecular hydrogen bonds. tandfonline.com

Table 1: Typical Intermolecular Interactions for Aminoanthraquinone Derivatives from Molecular Simulation Studies

| Interaction Type | Description | Key Moieties Involved | Supporting Evidence |

| π-π Stacking | The planar aromatic anthraquinone core inserts between DNA base pairs. This is the primary mode of intercalation. | Anthraquinone ring system, DNA base pairs (Guanine, Cytosine, etc.) | A fundamental finding in molecular modeling studies of anthraquinone-DNA complexes. tandfonline.comnih.gov |

| Hydrogen Bonding | Formation of hydrogen bonds between the ligand's substituent groups and the DNA, which significantly stabilizes the complex. | Ligand's amino group (donor), DNA's phosphate (B84403) backbone or carbonyl groups (acceptors). | Observed in MD simulations, with a preference for specific conformers that facilitate these bonds. tandfonline.comnih.govtandfonline.com |

| Van der Waals Forces | General attractive forces between the ligand and the DNA molecule, contributing to the overall binding affinity. | Entire ligand surface, DNA groove and backbone. | A contributing factor to the binding free energy in simulation analyses. nih.gov |

| Electrostatic Interactions | Interactions between the partial charges on the ligand atoms and the charged or polar regions of the DNA molecule. | Polar C=O, N-H, and C-Cl bonds of the ligand; negatively charged phosphate backbone of DNA. | Analyzed in MD simulations to understand binding affinity and specificity. nih.gov |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data and confirm molecular structures. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods for predicting NMR, IR, and UV-Vis spectra, respectively. tandfonline.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The computed shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

For 1-amino-4-chloroanthracene-9,10-dione, DFT/GIAO calculations would predict the chemical shifts for each of the 8 protons (¹H NMR) and 14 carbon atoms (¹³C NMR). These theoretical values are invaluable for assigning peaks in the experimental spectrum. Comparing the predicted shifts with experimental data allows for a detailed confirmation of the compound's structure. Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects or limitations of the chosen computational model. nih.gov

Table 2: Representative Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Aminoanthraquinone Analog (Note: This table is illustrative, based on typical results for anthraquinone derivatives. Experimental values for the target compound are available in databases like PubChem.)

| Carbon Atom Position | Predicted Chemical Shift (ppm) (Illustrative) | Experimental Chemical Shift (ppm) (Illustrative) | Assignment |

| C9 | 185.2 | 184.5 | Carbonyl Carbon (C=O) |

| C10 | 182.0 | 181.3 | Carbonyl Carbon (C=O) |

| C1 | 152.5 | 151.8 | C-NH₂ |

| C4 | 125.0 | 124.2 | C-Cl |

| C5-C8 | 126-135 | 126-135 | Unsubstituted Ring Carbons |

| C4a, C9a, C8a, C10a | 110-134 | 110-134 | Bridgehead Carbons |

Infrared (IR) Spectroscopy

Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule after its geometry has been optimized using a method like DFT (e.g., with the B3LYP functional and a 6-311++G(d,p) basis set). tandfonline.comtandfonline.com The calculation yields a set of normal modes and their corresponding frequencies. Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, the computed wavenumbers are typically multiplied by a scaling factor (around 0.96-0.98) to improve agreement with experimental spectra. researchgate.net These calculations are crucial for assigning the origin of each absorption band in an experimental IR spectrum.

Table 3: Predicted Characteristic IR Vibrational Frequencies for 1-amino-4-chloroanthracene-9,10-dione

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Comments |

| N-H Stretching | 3300-3500 | Asymmetric and symmetric stretching of the primary amine group. The presence of intramolecular hydrogen bonding with the peri-carbonyl group can lower this frequency. |

| Aromatic C-H Stretching | 3000-3100 | Stretching vibrations of the C-H bonds on the aromatic rings. |

| C=O Stretching | 1630-1680 | Characteristic quinone carbonyl stretches. Intramolecular hydrogen bonding between the C9=O and the C1-NH₂ group would lead to a split or lowering of the C=O stretching frequency. |

| Aromatic C=C Stretching | 1450-1600 | Vibrations associated with the carbon-carbon bonds within the aromatic rings. |

| N-H Bending | 1550-1650 | In-plane bending (scissoring) vibration of the amino group. |

| C-N Stretching | 1250-1350 | Stretching of the bond between the aromatic ring and the nitrogen atom. |

| C-Cl Stretching | 600-800 | The stretching vibration for the carbon-chlorine bond. Its exact position can be sensitive to the overall molecular structure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of electronic absorption spectra (UV-Vis) is performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band.

For anthraquinone derivatives, the choice of the DFT functional (e.g., B3LYP, PBE0, ωB97XD) and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are critical for achieving accurate results. researchgate.netacs.org The parent anthraquinone molecule absorbs in the UV region. However, the presence of an electron-donating amino group and an electron-withdrawing chloro group on the same ring induces a strong intramolecular charge transfer (ICT) upon photoexcitation. This ICT character significantly lowers the energy of the HOMO-LUMO transition, pushing the main absorption band into the visible region and imparting color to the compound. rsc.orgifmmi.com TD-DFT calculations can accurately model this effect.

Table 4: Typical TD-DFT Predicted UV-Vis Absorption for Amino-Substituted Anthraquinones (Based on literature data for analogous compounds in solution)

| Compound Type | Predicted λmax (nm) | Oscillator Strength (f) | Transition Character | Reference Methodologies |

| 1-Aminoanthraquinone (B167232) | 450-500 | ~0.1-0.2 | HOMO → LUMO (π→π* with significant Intramolecular Charge Transfer) | TD-DFT with hybrid functionals like B3LYP or PBE0, often including solvent effects (PCM). nih.govacs.orgnih.gov |

| 1,4-Diaminoanthraquinone (B121737) | 550-600 | ~0.2-0.3 | HOMO → LUMO (Strong ICT) | TD-DFT benchmark studies show good correlation with experimental spectra. acs.org |

| 1-amino-4-chloroanthracene-9,10-dione (Expected) | 480-530 | ~0.15-0.25 | HOMO → LUMO (Strong ICT, modulated by the chloro group's electronic effect) | Expected to follow trends seen in other substituted anthraquinones, predictable with TD-DFT/PCM. researchgate.netnih.gov |

Chemical Reactivity and Mechanistic Studies of 1 Amino 4 Chloroanthracene 9,10 Dione Transformations

Substitution Reactions at the Chloro Position

The chlorine atom at the C-4 position of the anthraquinone (B42736) core is susceptible to substitution through various mechanisms, including nucleophilic displacement and modern palladium-catalyzed cross-coupling reactions. These transformations are fundamental for introducing diverse functional groups to the molecule.

Nucleophilic Displacement Reactions

The electron-withdrawing nature of the adjacent carbonyl groups activates the C-4 position for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ion by a variety of nucleophiles. A common example is the reaction with amines to produce 1,4-diaminoanthraquinone (B121737) derivatives, which are important precursors for blue dyes.

Research on analogous compounds, such as 1-amino-4-bromo-9,10-anthraquinones, demonstrates that primary aliphatic amines can readily displace the halogen. For instance, reacting the bromo analogue with amines like 2-aminoethanol or propylamine (B44156) leads to the corresponding 4-substituted products in high yields. These reactions are often accompanied by the side formation of hydroxy derivatives due to the concurrent attack of hydroxide (B78521) ions present in the reaction medium. The reactivity and product purity can be influenced by the basicity (pKa) of the incoming amine nucleophile. Similarly, the displacement of fluoride (B91410) from 1,4-difluoroanthracene-9,10-dione with various diamines and monoamines proceeds efficiently at room temperature to create both symmetrical and unsymmetrical 1,4-bis-substituted analogues.

However, the success of these displacement reactions can be sensitive to other substituents on the anthraquinone ring. For example, attempts to displace chlorine atoms with thiols in 1,4-dihydroxy-5,8-dichloroanthracene-9,10-dione were unsuccessful, as the electron-donating hydroxyl groups deactivate the molecule towards nucleophilic attack.

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid | 2-Aminoethanol | 1-Amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | |

| 1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid | Propylamine | 1-Amino-4-(propylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | |

| 1,4-difluoroanthracene-9,10-dione | Diamine (generic) | 1,4-bis[(aminoalkyl)amino]anthracene-9,10-dione |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of 1-amino-4-chloroanthracene-9,10-dione.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. For analogous aryl chlorides like 9-(4-chlorophenyl)anthracene, the chloro group can be coupled with aryl boronic acids to introduce further substituents. This suggests that 1-amino-4-chloroanthracene-9,10-dione could react with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to yield 1-amino-4-arylanthracene-9,10-dione derivatives.

Heck Reaction: The Heck reaction creates a C-C bond by coupling the aryl chloride with an alkene. This transformation would allow for the introduction of vinyl groups at the C-4 position of the anthraquinone scaffold, which can be further functionalized. The reaction is typically carried out with a palladium catalyst in the presence of a base.

Sonogashira Coupling: This coupling reaction involves the formation of a C-C bond between the aryl chloride and a terminal alkyne. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. The Sonogashira coupling of 1-amino-4-chloroanthracene-9,10-dione would produce 1-amino-4-alkynylanthracene-9,10-dione derivatives, which are valuable intermediates for more complex structures. The choice of palladium catalyst and ligands can be crucial, and in some systems, catalyst-controlled regioselectivity has been observed in di-halogenated substrates.

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling an aryl halide with an amine. It has been successfully applied to synthesize amino derivatives of complex molecules like estrone (B1671321) and anthracene (B1667546). Using a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., X-Phos), 1-amino-4-chloroanthracene-9,10-dione can be coupled with a wide range of primary or secondary amines to generate unsymmetrical 1,4-diaminoanthracene-9,10-dione derivatives.

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C(sp²)-C(sp²) | 1-Amino-4-arylanthracene-9,10-dione | |

| Heck | Alkene | C(sp²)-C(sp²) |

Photochemical Reactions and Photoinduced Transformations

The photochemistry of 1-amino-4-chloroanthracene-9,10-dione is characterized by its potential to undergo transformations upon exposure to light, a property stemming from the anthraquinone chromophore. The amino and chloro substituents on the aromatic core influence the excited state properties and reactivity of the molecule.

Detailed research has shown that aminoanthraquinones can act as photosensitizers. biointerfaceresearch.com Upon absorption of light, they can be promoted to an excited state, enabling them to participate in energy or electron transfer processes. These excited states can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals.

A specific photochemical reaction of 1-amino-4-chloroanthracene-9,10-dione that has been documented is its photosulfonation. Irradiation of 1-amino-4-chloroanthraquinone with visible light in the presence of sodium sulfite (B76179) in an aqueous pyridine (B92270) solution leads to the formation of sodium 1-aminoanthraquinone-2-sulfonate. researchgate.net This reaction demonstrates the light-induced nucleophilic substitution at the C-2 position, a transformation that is not readily achieved through thermal reactions. The amino group directs the substitution to the adjacent unsubstituted position of the same ring.

The general mechanism for such photosubstitution reactions in anthraquinone derivatives involves the initial formation of an excited state of the anthraquinone. This excited state can then interact with the nucleophile, in this case, the sulfite ion, leading to the formation of a sigma-complex intermediate. Subsequent oxidation and loss of a proton result in the final substituted product. The presence of the chloro group can influence the electronic properties of the anthraquinone system and, consequently, the efficiency and regioselectivity of the photochemical reaction.

Supramolecular Interactions and Self-Assembly Studies

The planar aromatic structure and the presence of hydrogen bond donors (amino group) and acceptors (carbonyl groups) in 1-amino-4-chloroanthracene-9,10-dione make it a candidate for engaging in various supramolecular interactions. These non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces, can dictate the packing of the molecules in the solid state and their aggregation behavior in solution.

While specific self-assembly studies on 1-amino-4-chloroanthracene-9,10-dione are not extensively reported, the broader class of anthraquinone derivatives is known to form well-ordered supramolecular structures. For instance, substituted anthraquinones can self-assemble on surfaces, forming intricate two-dimensional networks. The interplay of intermolecular forces guides the formation of these assemblies, which can exhibit chirality even from achiral building blocks due to their specific packing arrangements. wikipedia.org

The aggregation of anthraquinone dyes in solution is another manifestation of supramolecular interactions. uni.lu These aggregations can be influenced by factors such as solvent polarity, temperature, and the presence of electrolytes. The formation of such aggregates can significantly alter the photophysical properties of the dye, including its absorption and emission spectra. Understanding these interactions is crucial for controlling the performance of these dyes in various applications.

In the crystalline state, the intermolecular interactions of similar molecules, such as dihydroxyanthraquinone isomers, have been shown to modulate their excited-state dynamics. youtube.com It can be inferred that in the solid state, 1-amino-4-chloroanthracene-9,10-dione molecules would likely arrange in a manner that maximizes π-π stacking between the anthraquinone cores and allows for the formation of intermolecular hydrogen bonds between the amino group of one molecule and the carbonyl group of a neighboring molecule. The chlorine atom could also participate in halogen bonding, further stabilizing the crystal lattice.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

1-amino-4-chloroanthracene-9,10-dione serves as a versatile scaffold for the synthesis of a wide range of derivatives, which is essential for conducting structure-activity relationship (SAR) studies. researchgate.net The reactivity of the chloro substituent allows for its displacement by various nucleophiles, providing a straightforward route to a diverse library of compounds. The primary amino group can also be further functionalized.

Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, particularly with amines and phenoxides. This reactivity is the basis for the synthesis of a large number of 1,4-disubstituted anthraquinone derivatives. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-N and C-O bonds at this position. researchgate.netnih.govorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer powerful and versatile tools for the derivatization of 1-amino-4-chloroanthracene-9,10-dione. wikipedia.orgnih.gov These reactions allow for the formation of C-C and C-N bonds with a broad range of coupling partners under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the chloro-substituted anthraquinone with an organoboron reagent in the presence of a palladium catalyst and a base. This strategy can be used to introduce various aryl or vinyl groups at the 4-position. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly effective for the formation of C-N bonds. It allows for the coupling of 1-amino-4-chloroanthracene-9,10-dione with a wide variety of primary and secondary amines, including anilines and alkylamines, to generate a diverse set of 1,4-diaminoanthraquinone derivatives. wikipedia.orgnih.govbeilstein-journals.orglibretexts.org

These derivatization strategies are crucial for systematically modifying the structure of the lead compound and evaluating the impact of these modifications on its biological activity or material properties. The following table provides examples of derivatization reactions that can be applied to 1-amino-4-chloroanthracene-9,10-dione for SAR studies.

| Reaction Type | Reagents and Conditions | Product Type |

| Ullmann Condensation | Ar-OH, Cu catalyst, base, high temperature | 1-amino-4-aryloxy-anthracene-9,10-dione |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/water) | 1-amino-4-aryl-anthracene-9,10-dione |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), base (e.g., NaOtBu), solvent (e.g., toluene) | 1-amino-4-(N,N-disubstituted-amino)-anthracene-9,10-dione |

Exploration of Biological Activities and Molecular Mechanisms of 1 Amino 4 Chloroanthracene 9,10 Dione in Vitro

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

Derivatives of 9,10-anthracenedione are recognized for their potential as anticancer agents. biointerfaceresearch.com However, specific data detailing the in vitro cytotoxicity and antiproliferative activity of 1-amino-4-chloroanthracene-9,10-dione against particular cancer cell lines are not extensively documented in publicly available literature. General studies on aminoanthraquinones indicate that their biological action is a focus of research, but specific cytotoxic parameters for this particular compound are not specified. researchgate.net

Mechanism of Action: Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial mechanism by which many chemotherapeutic agents exert their effects. This process involves the activation of a cascade of caspases, which are proteases that dismantle the cell. nih.gov The intrinsic pathway of apoptosis is centered around the mitochondria, which release pro-apoptotic factors like cytochrome c. nih.gov This release triggers the formation of the apoptosome and subsequent activation of initiator and executioner caspases. nih.gov

While related compounds such as 1-amino-4-hydroxy-9,10-anthraquinone have been shown to induce apoptosis in cancer cells, specific studies elucidating the apoptotic pathways triggered by 1-amino-4-chloroanthracene-9,10-dione are not available. nih.govnih.gov Research on a Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone demonstrated its ability to induce both early and late apoptosis in MCF-7 human breast cancer cells. nih.gov However, direct evidence for 1-amino-4-chloroanthracene-9,10-dione remains to be established.

Cell Cycle Arrest Mechanisms

The cell cycle is a series of events that leads to cell division and proliferation. It is tightly regulated by checkpoints that ensure the fidelity of the process. mdpi.com Many anticancer compounds function by inducing cell cycle arrest at specific phases (G1, S, G2, or M), thereby preventing cancer cells from dividing. mdpi.com For instance, a ruthenium(II) complex containing a 1-hydroxy-9,10-anthraquinone ligand was found to inhibit cell cycle progression at the G0/G1 phase in melanoma cells. mdpi.com As for 1-amino-4-chloroanthracene-9,10-dione, there is currently a lack of specific research data identifying its effects on cell cycle progression in cancer cell lines.

Effects on DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes like DNA replication and transcription. nih.gov They are well-established targets for a number of anticancer drugs, which act by inhibiting the enzyme and leading to DNA damage and cell death. nih.govnih.gov There are protocols, such as the DNA cleavage assay, to identify novel topoisomerase inhibitors. nih.govnih.gov However, there are no specific studies available that have evaluated the inhibitory activity of 1-amino-4-chloroanthracene-9,10-dione against DNA topoisomerases.

Antimicrobial Properties against Bacterial and Fungal Strains

Anthraquinone (B42736) derivatives are known to possess a broad spectrum of antimicrobial activities. researchgate.net Their mechanisms of action can be diverse, including the disruption of the bacterial cell wall and inhibition of biofilm formation. nih.gov

Inhibition of Microbial Growth and Biofilm Formation

The antimicrobial efficacy of various aminoanthraquinone derivatives has been reported against a range of bacterial and fungal strains. biointerfaceresearch.comresearchgate.net For instance, certain derivatives have shown activity against Streptococcus pneumoniae, Enterococcus faecalis, Salmonella typhi, Acinetobacter sp., Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger. biointerfaceresearch.com However, specific data, such as minimum inhibitory concentrations (MIC), for 1-amino-4-chloroanthracene-9,10-dione against specific microbial strains are not detailed in the available literature. Similarly, while biofilm inhibition is a known strategy to combat microbial infections, the specific effects of this compound on biofilm formation have not been documented.

Molecular Targets in Microbial Pathogens

The antibacterial action of quinone-containing compounds can be attributed to various mechanisms. For some naphthoquinones, the generation of reactive oxygen species through redox cycling is a proposed mechanism. scielo.br For anthraquinones in general, disruption of the cell wall integrity is a key mechanism. nih.gov More specific molecular targets can include enzymes essential for microbial survival. For example, some xanthone (B1684191) derivatives have been investigated for their interaction with bacterial DNA topoisomerase IV. nih.gov However, the precise molecular targets of 1-amino-4-chloroanthracene-9,10-dione within bacterial and fungal pathogens have not been specifically identified in the reviewed literature.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Monoamine Oxidases)

The anthracene-9,10-dione core is a privileged structure known to interact with various enzymes. Studies on its derivatives suggest potential inhibitory activities against enzymes like monoamine oxidases (MAOs).

In Vitro Enzyme Assays

Research into novel synthetic amino-anthracene-9,10-dione derivatives has revealed significant inhibitory potential against both isoforms of monoamine oxidase, MAO-A and MAO-B. researchgate.netresearchgate.net These enzymes are crucial in neuroscience as they are responsible for the degradation of neurotransmitters. MAO-A is a target for antidepressant drugs, while MAO-B inhibitors are used in the management of neurodegenerative conditions like Parkinson's disease. researchgate.netresearchgate.net

In one such study, a series of new amino-anthracene-9,10-dione derivatives, synthesized from precursors like 1-aminoanthraquinones and 1,4-diaminoanthraquinones, were evaluated for their MAO inhibitory activity using recombinant human enzymes. impactfactor.org The assay typically involves 96-well microtiter plates where the ability of the compounds to inhibit the enzyme's metabolism of a substrate is measured, often via fluorescence. impactfactor.org Although the specific data for 1-amino-4-chloroanthracene-9,10-dione was not detailed, the results for its analogs demonstrate the potential of this chemical class as MAO inhibitors. For instance, certain synthetic amino-anthracene-9,10-dione compounds showed significant inhibition of both MAO-A and MAO-B when compared to standard inhibitors like Clorgyline and Pargyline. researchgate.netresearchgate.net

Table 1: MAO-A and MAO-B Inhibition by Analogue Amino-Anthracene-9,10-Dione Derivatives Note: The specific structures for compounds 1-9 were not publicly detailed in the source material, but they are derivatives of amino-anthracene-9,10-dione.

| Compound | MAO-A Inhibition | MAO-B Inhibition |

| Compound 1 | Significant | Significant |

| Compound 2 | Significant | - |

| Compound 3 | - | Significant |

| Compound 5 | Significant | Significant |

| Compound 8 | Significant | Significant |

| Compound 9 | Significant | Significant |

| Clorgyline | Standard Inhibitor | - |

| Pargyline | - | Standard Inhibitor |

| Source: Adapted from Suryawanshi C, Wagh R. (2023). researchgate.net |

Binding Modes and Allosteric Effects

The interaction between a small molecule inhibitor and an enzyme is governed by its ability to fit within the enzyme's active site and form stable, non-covalent bonds. pressbooks.pub The binding of substrates or inhibitors to an enzyme's active site is stabilized by interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. pressbooks.pubyoutube.com The specific three-dimensional arrangement of amino acid residues in the active site creates a unique chemical environment that recognizes and binds to complementary substrates. sciencepg.com

For aminoanthraquinone derivatives, the planar aromatic rings can participate in hydrophobic and π-stacking interactions within the binding pocket of an enzyme. The amino (-NH2) and carbonyl (=O) groups are capable of forming crucial hydrogen bonds with amino acid residues like glutamate (B1630785) and arginine in the active site, which can help orient the molecule for effective inhibition. sciencepg.com

Computational studies on the analog 1-amino-4-hydroxy-9,10-anthraquinone suggest that intramolecular hydrogen bonds play a key role in stabilizing the molecule's conformation. nih.gov Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the molecule's electronic behavior and its reactivity with biological macromolecules. nih.gov The energy derived from these enzyme-substrate interactions, known as binding energy, is the primary force enzymes use to lower the activation energy of a reaction. youtube.com While direct studies on the binding mode of 1-amino-4-chloroanthracene-9,10-dione are unavailable, its structure suggests a capacity for similar interactions, positioning it as a potential enzyme inhibitor.

Antioxidant and Pro-oxidant Activity Assessment

Anthraquinone derivatives are recognized for their redox properties, which can lead to either antioxidant or pro-oxidant effects depending on the molecular structure and the biological environment. Natural anthraquinones are noted for their antioxidant capabilities, which have been linked to potential neuroprotective benefits. impactfactor.org

The antioxidant activity of chemical compounds is often evaluated in vitro using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging assays. researchgate.netmdpi.com These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. Studies on various quinone derivatives show that the presence and position of hydroxyl or amino groups can significantly influence antioxidant capacity. frontiersin.orgmdpi.com For example, research on naphthoquinone analogs demonstrated that certain amino alcohol derivatives exhibited moderate antioxidant activity in both DPPH and ABTS assays. researchgate.net

Conversely, the same redox-active core can participate in reactions that generate reactive oxygen species (ROS), leading to a pro-oxidant effect. This dual role is a hallmark of many quinone-based compounds and is a key mechanism for their anticancer activity, where they can induce oxidative damage in tumor cells. researchgate.net While specific antioxidant or pro-oxidant data for 1-amino-4-chloroanthracene-9,10-dione is not available in the reviewed literature, its aminoanthraquinone structure suggests it likely possesses redox activity that warrants further investigation.

Immunomodulatory Effects on Immune Cells (In Vitro)

The anthracene-9,10-dione scaffold is the basis for the immunosuppressive drug mitoxantrone (B413), indicating that compounds in this class can exert significant effects on immune cells. nih.gov The in vitro assessment of immunomodulatory activity often involves measuring the production of key signaling molecules (cytokines and inflammatory mediators) by immune cells, such as macrophages, after stimulation. nih.govnih.gov

A study on novel mono- and disubstituted 1,4-anthracene-9,10-dione derivatives, synthesized as analogs of mitoxantrone, evaluated their impact on RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). nih.gov The researchers measured the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β), all of which are crucial mediators of the inflammatory response. nih.gov

The results showed that a disubstituted 1,4-anthracene-9,10-dione analog (compound 10) significantly inhibited the production of all three inflammatory mediators. nih.gov Monosubstituted analogs also showed a moderate to good inhibitory effect on IL-1β production. nih.gov These findings suggest that the 1-amino-4-chloroanthracene-9,10-dione core structure has the potential to modulate immune responses, a characteristic that is highly dependent on the substitution pattern on the anthraquinone ring.

Table 2: In Vitro Immunomodulatory Activity of Mitoxantrone Analogs on RAW264.7 Cells Note: The specific structures for compounds 3, 4, 10, 11, 12, and 13 were detailed as mono- or disubstituted amino alcohol derivatives of 1,4-anthracene-9,10-dione in the source material.

| Compound | Inhibition of Nitric Oxide (NO) | Inhibition of TNF-α | Inhibition of IL-1β |

| Compound 10 (Disubstituted) | Significant | Significant | Significant |

| Compound 3 (Monosubstituted) | No | No | Moderate to Good |

| Compound 4 (Monosubstituted) | No | No | Moderate to Good |

| Compound 11 (Monosubstituted, methylated) | No | No | Moderate to Good |

| Compound 12 (Monosubstituted, methylated) | No | No | Moderate to Good |

| Compound 13 (Monosubstituted, methylated) | Yes | No | Moderate to Good |

| Source: Adapted from Dias et al. (2013). nih.gov |

Structure-Activity Relationships (SAR) of 1-amino-4-chloroanthracene-9,10-dione and its Analogs (In Vitro Biological Context)

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. For the anthracene-9,10-dione class, SAR analyses have provided critical insights. frontiersin.orgnih.gov

The biological activity of anthraquinones is closely tied to the nature and position of their substituents. frontiersin.org The amino group at the C-1 position is a common feature in many biologically active anthraquinones. Its ability to form hydrogen bonds is crucial for interactions with biological targets like DNA and enzymes. nih.gov

Studies comparing different substitution patterns have yielded several key findings:

Effect of Substitution at C-1 and C-4: Research on unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones showed they were generally much more potent inhibitors of cell growth than related 1-[(aminoalkyl)amino]-4-methoxyanthracene-9,10-diones. This enhanced activity was correlated with a greater ability to interact with DNA. nih.gov This suggests that having two basic side chains at the 1 and 4 positions, as opposed to one basic chain and one methoxy (B1213986) group, significantly boosts activity.

Role of Substituents on Attached Groups: In a series of cationic anthraquinone analogs, it was found that electron-donating substituents on an attached aromatic ring enhanced anticancer activities through a resonance effect. nih.gov This highlights that electronic properties, not just steric factors, are major determinants of activity. nih.gov

Impact of Disubstitution: The immunomodulatory study on mitoxantrone analogs revealed that the disubstituted derivative was a more potent inhibitor of NO, TNF-α, and IL-1β than the monosubstituted versions. nih.gov

For 1-amino-4-chloroanthracene-9,10-dione, the amino group at C-1 provides a critical hydrogen-bonding site. The chloro group at C-4 is an electron-withdrawing group, which will modulate the electronic properties of the quinone system and influence its redox potential and binding interactions compared to analogs with electron-donating groups (like -OH or -OCH3) or additional basic chains at that position. The interplay between the electron-donating amino group and the electron-withdrawing chloro group defines the specific chemical personality and, consequently, the biological activity profile of this particular compound.

Advanced Material Science and Chemsensory Applications of 1 Amino 4 Chloroanthracene 9,10 Dione

Utilization in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Anthracene (B1667546) and its derivatives are a well-regarded class of organic semiconductors due to their high charge carrier mobility, thermal stability, and strong emission properties. mdpi.comresearchgate.net Functionalization of the anthracene core, as seen in 1-amino-4-chloroanthracene-9,10-dione, is a key strategy for tuning the electronic and photophysical properties required for efficient OLED and OPV devices.

The performance of organic electronic devices is fundamentally governed by the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the semiconductor material, as these dictate charge injection and transport efficiency. For the parent anthraquinone (B42736) molecule, the HOMO-LUMO gap is approximately 4.2 eV, which can be tuned by appropriate substitutions. researchgate.net

While specific experimental values for 1-amino-4-chloroanthracene-9,10-dione are not extensively documented, research on closely related compounds provides insight into its expected electronic characteristics. For instance, a novel semiconductor based on a 2-amino-anthracene derivative was found to have a HOMO level of -5.48 eV and a LUMO level of -2.51 eV, as determined by cyclic voltammetry. rsc.org Theoretical calculations on other anthracene derivatives show HOMO-LUMO gaps in the range of 2.89 to 3.32 eV. researchgate.net The introduction of electron-donating (amino) and electron-withdrawing (chloro, carbonyl) groups onto the anthracene core allows for precise control over these energy levels. Furthermore, studies on 9,10-disubstituted anthracene derivatives demonstrate that such modifications can create materials with advantageous lamellar packing structures, which are beneficial for charge transport. mdpi.com A derivative of 2-amino-anthracene, when used in an Organic Field-Effect Transistor (OFET), exhibited a field-effect hole mobility of 5.22 × 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org

Table 1: Electronic Properties of Related Anthracene Derivatives

| Compound/Derivative | HOMO Level (eV) | LUMO Level (eV) | Energy Gap (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|---|---|

| Anthraquinone (Parent) researchgate.net | -6.99 (calc.) | -2.79 (calc.) | 4.2 (calc.) | N/A |

| Anthracene-Thiophene Derivative researchgate.net | -5.88 (calc.) | -2.78 (calc.) | 3.1 (calc.) | N/A |

Note: The data presented is for closely related compounds to illustrate the typical electronic properties of this class of materials. Exp. = Experimental, Calc. = Calculated.

The luminescence quantum yield (QY), which measures the efficiency of photon emission after absorption, is a critical parameter for OLEDs. The parent compound, 1-aminoanthraquinone (B167232), displays solvent-dependent fluorescence, with a quantum yield of 0.15 in non-polar n-hexane that drops to less than 0.03 in polar DMSO. mdpi.com This behavior is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar environments, which provides a non-radiative decay pathway. mdpi.com